![molecular formula C18H21N3O3S2 B5553842 (4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5553842.png)

(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4aR*,7aS*)-1-(pyridin-3-ylmethyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C18H21N3O3S2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 391.10243389 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

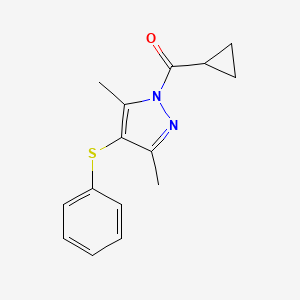

Subheading: Heterocyclic Compounds Based on Pyrazole Derivatives

A study by El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on 3-methyl 1-phenyl-5-amino pyrazole, leading to various derivatives including pyrazoles, isoxazoles, pyrimidinethiones, pyran derivatives, and pyridine derivatives. These compounds demonstrated significant antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chemistry of Substituted Pyrazolo[1,5-a]pyrimidines

Subheading: Reaction Mechanisms and Structural Analysis

Chimichi et al. (1996) investigated the reaction of ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid, resulting in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. The study provided insights into the reaction mechanisms and structural analysis through NMR spectroscopy and X-ray diffraction (Chimichi et al., 1996).

Pyrrole, Pyrazine, and Pyridine Formation in Browning Reaction

Subheading: Mechanisms in Non-Enzymic Browning Reaction

Milić and Piletić (1984) identified several pyrroles, pyrazines, and a pyridine derivative in a heated reaction mixture of d-glucose and aminobutyric acid isomer model systems. Their study on the non-enzymic browning reaction proposed mechanisms for the formation of these compounds, contributing to the understanding of food chemistry (Milić & Piletić, 1984).

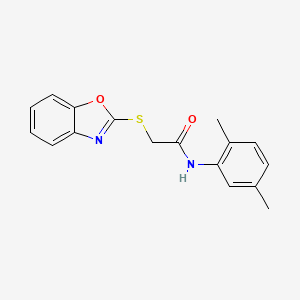

Pyridine-Thione in Heterocyclic Synthesis

Subheading: Synthesis of Nicotinic Acid Ester and Other Derivatives

Gad-Elkareem, Abdel-fattah, and Elneairy (2006) focused on the synthesis of nicotinic acid esters and various heterocyclic derivatives using pyridine-2(1H)-thione. Their work contributed to the field of heterocyclic chemistry by providing novel synthetic pathways and compounds (Gad-Elkareem, Abdel-fattah, & Elneairy, 2006).

Ru Complexes for Water Oxidation

Subheading: Synthesis and Characterization for Oxygen Evolution

Zong and Thummel (2005) synthesized a series of dinuclear complexes and studied their potential for water oxidation. The complexes, involving 4-substituted pyridine ligands, demonstrated significant oxygen evolution, highlighting their potential in catalysis (Zong & Thummel, 2005).

Pyrazine Amide Ligands in Molecular Weaving

Subheading: Probing Polynuclear Transition Metal Complexes

Cockriel et al. (2008) synthesized pyrazine-containing ligands to form polynuclear transition metal complexes. The study provided insights into their ability to form intricate structures, contributing to the understanding of molecular weaving in inorganic chemistry (Cockriel et al., 2008).

Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis

Subheading: Synthesis of Pyrido and Pyrazolyl Derivatives

Elneairy, Gad-Elkareem, and Abdel-fattah (2006) explored the synthesis of pyrido and pyrazolyl derivatives using thieno[2,3-b]pyridine-2-carbohydrazide. Their work expanded the repertoire of polyheterocyclic compounds, contributing to heterocyclic chemistry (Elneairy, Gad-Elkareem, & Abdel-fattah, 2006).

Eigenschaften

IUPAC Name |

1-[(4aR,7aS)-6,6-dioxo-1-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S2/c22-18(8-14-3-7-25-11-14)21-6-5-20(10-15-2-1-4-19-9-15)16-12-26(23,24)13-17(16)21/h1-4,7,9,11,16-17H,5-6,8,10,12-13H2/t16-,17+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEOPRSMGTZKNN-SJORKVTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2CS(=O)(=O)CC2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H]2CS(=O)(=O)C[C@H]2N1CC3=CN=CC=C3)C(=O)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5553759.png)

![2-{4-[4-cyclopropyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5553770.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B5553799.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5553832.png)